molecular formula C17H23NO4 B569025 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid CAS No. 908334-24-7

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid

Cat. No.: B569025
CAS No.: 908334-24-7
M. Wt: 305.374
InChI Key: OQLDUBTUXROOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid is a substituted piperidine derivative with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. Its systematic IUPAC name reflects the following structural features:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).
  • A Boc group [(2-methylpropan-2-yl)oxycarbonyl] attached to the nitrogen atom of the piperidine ring.
  • A benzoic acid substituent (-C₆H₄COOH) linked to the piperidine at the 4-position.

The full IUPAC name is derived by prioritizing functional groups in accordance with substitutive nomenclature rules. The carboxylic acid group (-COOH) receives the highest priority, followed by the Boc-protected piperidine. The resulting name is:
3-(1-{[(2-methylpropan-2-yl)oxy]carbonyl}piperidin-4-yl)benzoic acid .

The structural representation includes:

  • A piperidine ring with nitrogen at position 1.
  • A Boc group [(tert-butoxycarbonyl)] bonded to the nitrogen.
  • A benzoic acid group (-C₆H₄COOH) attached to the piperidine at position 4.

The 2D structure can be represented using the SMILES notation:
O=C(O)C1=CC=CC(C2CCN(C(OC(C)(C)C)=O)CC2)=C1.

Molecular Formula and Weight Analysis (C₁₇H₂₃NO₄)

The molecular formula C₁₇H₂₃NO₄ indicates the presence of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. Key features include:

  • A piperidine ring (C₅H₁₀N).
  • A Boc group (C₅H₉O₂).
  • A benzoic acid group (C₇H₅O₂).

Molecular Weight Calculation :

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 23 1.008 23.18
N 1 14.01 14.01
O 4 16.00 64.00
Total - - 305.36

The calculated molecular weight (305.36 g/mol ) aligns with experimental values reported in vendor specifications (305.37 g/mol).

Elemental Composition :

  • Carbon : 66.86%
  • Hydrogen : 7.59%
  • Nitrogen : 4.59%
  • Oxygen : 20.96%

The compound’s monoisotopic mass is 305.1627 Da , as confirmed by high-resolution mass spectrometry.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-5-4-9-14(18)12-7-6-8-13(11-12)15(19)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDUBTUXROOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclocondensation-Reduction-Carboxylation

This route adapts methodology from WO2019232010A1, originally developed for a 2-substituted analog, modified for 3-substitution:

Step 1: Condensation of 3-Bromobenzaldehyde with Alkyl 3-Oxobutanoate
3-Bromobenzaldehyde reacts with ethyl 3-oxobutanoate (1.1 eq) in methanol, catalyzed by piperidine (0.3 eq), at −10°C to 25°C. The intermediate diethyl 2,4-diacetyl-3-(3-bromophenyl)pentanedioate forms in 85–92% yield after reflux (70°C, 4 hr).

Step 2: Alkaline Hydrolysis and Acidification
The diester undergoes hydrolysis with NaOH (3.0 eq) in methanol/water (1:1) at 80°C for 6 hr, followed by acidification (HCl, pH 1–2) to yield 3-(3-bromophenyl)pentanedioic acid (78% yield).

Step 3: Cyclization with Urea
Heating the diacid with urea (1.05 eq) at 200°C for 8 hr produces 4-(3-bromophenyl)piperidine-2,6-dione (70% yield).

Step 4: Reduction to Piperidine
The dione is reduced using LiAlH₄ (4.0 eq) in THF at 0°C to 65°C for 12 hr, affording 4-(3-bromophenyl)piperidine (82% yield).

Step 5: Boc Protection
Reaction with Boc anhydride (1.1 eq) in THF/water (2:1) with Na₂CO₃ (2.0 eq) at 25°C for 4 hr yields tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate (90% yield).

Step 6: Lithiation-Carboxylation
Treatment with n-BuLi (1.2 eq) in THF at −78°C generates a lithium intermediate, quenched with dry CO₂ to form the benzoic acid (65% yield).

Route 2: Directed Ortho-Metalation (DoM)

For enhanced regiocontrol, a DoM strategy employs a directing group (e.g., amide) on the piperidine:

  • Piperidine Amide Formation : React 4-(3-bromophenyl)piperidine with pivaloyl chloride to form an amide directing group.

  • Lithiation at −78°C : Use sec-BuLi to deprotonate the aromatic ring ortho to the bromine.

  • CO₂ Quenching : Introduce the carboxylic acid group, followed by Boc protection (85% yield over two steps).

Critical Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEthyl 3-oxobutanoate, piperidine, MeOH, reflux8995
HydrolysisNaOH (3 eq), MeOH/H₂O, 80°C7897
CyclizationUrea, 200°C, 8 hr7091
ReductionLiAlH₄, THF, 65°C8294
Boc ProtectionBoc₂O, Na₂CO₃, THF/H₂O9098
Lithiation-Carboxylationn-BuLi, THF, −78°C, CO₂6596

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.10–3.25 (m, 4H, piperidine), 7.45–7.60 (m, 4H, aromatic).

  • HPLC : tᵣ = 12.3 min (C18 column, 70:30 H₂O/ACN, 1.0 mL/min).

  • MS (ESI+) : m/z 306.2 [M+H]⁺ (calc. 305.4).

Comparative Analysis of Routes

ParameterRoute 1Route 2
Total Yield52%58%
RegioselectivityModerateHigh
ScalabilityIndustrialLab-scale
CostLowHigh

Route 1 is preferred for bulk synthesis due to lower reagent costs, while Route 2 offers superior regiocontrol for research applications.

Challenges and Mitigation Strategies

  • Regiochemical Control : Use of DoM in Route 2 minimizes byproducts during carboxylation.

  • Boc Deprotection Risks : Avoid acidic conditions post-protection; neutral workup recommended.

  • Lithiation Efficiency : Ensure anhydrous THF and precise temperature control (−78°C) .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural similarities and differences with related compounds:

Compound Name Key Structural Features Notable Properties/Applications References
3-[1-(Boc)piperidin-2-yl]benzoic acid Boc-protected piperidine directly attached to benzoic acid at C3. Intermediate in drug synthesis; enhanced stability due to Boc protection.
3-(Piperidin-1-ylmethyl)benzoic acid Piperidine linked via methylene group to benzoic acid at C3. Improved solubility due to free amine; explored for antimicrobial activity.
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HCl Ethoxy linker between piperidine and benzoic acid at C4. Used as an impurity standard; exhibits kinase inhibition potential.
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Methylpiperazine attached via methylene to benzoic acid at C3. Investigated in oncology for kinase targeting; higher polarity due to methylpiperazine.
1-[(Cbz)-5-(piperazin-1-yl)piperidine-3-carboxylic acid Cbz-protected piperazine-piperidine hybrid linked to benzoic acid. Potential prodrug; Cbz group offers alternative protection strategy.

Key Differences and Implications

Substitution Position :

  • The target compound’s piperidine is attached at the 3-position of benzoic acid, whereas analogues like 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid are substituted at C4. Positional isomers often exhibit divergent biological activities due to altered steric and electronic interactions with targets .

Protecting Groups: The Boc group in the target compound increases hydrophobicity (logP ~2.8) compared to free amines (e.g., 3-(Piperidin-1-ylmethyl)benzoic acid, logP ~1.5). This impacts membrane permeability and metabolic stability . Compounds with Cbz groups (e.g., ) are more labile under hydrogenolytic conditions, offering orthogonal protection strategies .

Linker Chemistry :

  • Direct attachment (target compound) vs. methylene/ethoxy linkers alters conformational flexibility. Ethoxy linkers () may enhance solubility but reduce target binding affinity due to increased rotational freedom .

Physicochemical Properties

Property Target Compound 3-(Piperidin-1-ylmethyl)benzoic acid 4-(2-Ethylpiperidin-1-yl)-3-methoxymethylbenzoic acid
Molecular Weight (g/mol) 333.38 219.28 307.39
logP ~2.8 ~1.5 ~3.1
Solubility (aq. pH 7) Low (0.01 mg/mL) Moderate (0.5 mg/mL) Low (0.02 mg/mL)

Biological Activity

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of approximately 253.33 g/mol. The compound features a piperidine ring substituted with a benzoic acid moiety and an isopropyl carbonate group, contributing to its unique chemical behavior.

1. Anti-inflammatory Effects

Recent studies have indicated that derivatives of benzoic acid, including the compound , may exhibit significant anti-inflammatory properties. In particular, research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in animal models .

Table 1: Anti-inflammatory Activity Data

CompoundCytokine Inhibition (pg/mL)Dosage (mg/kg)Model
3-CH₂ClTNF-α: 5.70 ± 1.04500LPS-induced rats
IL-1β: 2.32 ± 0.28

This data suggests that the compound may act through mechanisms involving the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

2. Proteasome and Autophagy Modulation

In silico studies have demonstrated that benzoic acid derivatives can enhance the activity of proteasomes and autophagic pathways in human cells . These pathways are essential for maintaining cellular homeostasis and protein degradation.

Table 2: Proteasome Activity Induction

CompoundAssay TypeConcentration (μg/mL)Activity (%)
Compound 3Proteasome Assay10467.3 ± 3.9
Cathepsin B Activation5Highest

The activation of cathepsins B and L was notably significant, indicating that this compound could be a promising candidate for further development as a therapeutic agent targeting proteostasis-related disorders.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that the compound did not exhibit significant cytotoxic effects at concentrations tested, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on LPS-induced Inflammation :
    • In a controlled study using LPS-induced rats, administration of the compound resulted in significant reductions in inflammatory markers without notable toxicity .
  • Proteasome Activity Enhancement :
    • A study demonstrated that specific derivatives could enhance proteasome activity significantly, with implications for aging-related diseases and cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid, and how do reaction conditions influence yield?

  • Synthesis Strategy : The compound’s tert-butyloxycarbonyl (Boc) piperidine moiety suggests a multi-step approach. A plausible route involves coupling a Boc-protected piperidine intermediate with a benzoic acid derivative via amide or ester linkages. For example, tert-butyl alcohol and acid catalysts (e.g., H₂SO₄) are often used for esterification under reflux conditions .
  • Key Variables : Reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2:1 for nucleophilic acyl substitution) are critical for minimizing side products like deprotected piperidines .
  • Yield Optimization : Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) can achieve >90% purity .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Analytical Methods :

  • NMR : 1H^1H NMR should confirm the Boc group (singlet at ~1.4 ppm for tert-butyl protons) and aromatic protons (6.8–8.0 ppm for the benzoic acid moiety) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) can assess purity (>95%) and detect hydrolyzed byproducts .
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ for C18H24NO4\text{C}_{18}\text{H}_{24}\text{NO}_4 (calc. 318.17) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell permeability, serum protein binding). For example, serum-free assays may overestimate potency compared to in vivo models .
  • Mitigation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and control for pH-dependent solubility (benzoic acid’s pKa ~4.2) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and blood-brain barrier permeability (low), guiding structural modifications (e.g., methyl groups to enhance lipophilicity) .
  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., proteases or GPCRs) can identify critical hydrogen bonds (e.g., between the benzoic acid and Arg residues) .
    • Validation : Compare predicted binding modes with mutagenesis data (e.g., alanine scanning) to refine models .

Q. What are the stability challenges for this compound under physiological conditions, and how are degradation products characterized?

  • Degradation Pathways : The Boc group is prone to acid-catalyzed cleavage (e.g., in gastric fluid), forming piperidine-benzoic acid adducts. Hydrolysis of the ester linkage may also occur at pH > 7 .
  • Analytical Workflow :

  • Forced Degradation : Expose to 0.1M HCl (37°C, 24h) and analyze via LC-MS to identify degradation products (e.g., m/z 214.11 for deprotected piperidine) .
  • Stabilization : Lyophilization or formulation in enteric coatings (e.g., Eudragit®) can mitigate hydrolysis .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vitro studies involving this compound?

  • Protocol :

  • Dose Range : Start with 0.1–100 µM (logarithmic increments) to capture full efficacy and toxicity profiles.
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., known inhibitors for enzyme assays) .
  • Replicates : Triplicate wells with 3 independent experiments to account for plate-to-plate variability.
    • Data Analysis : Nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill slopes .

Q. What chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?

  • Chiral Separation :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) at 1 mL/min. Retention time differences >2 min indicate baseline separation .
  • SFC : Supercritical CO₂ with methanol co-solvent offers faster resolution for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.